molecular formula C12H16N2O2S B15310878 Methyl 5-amino-2-thiomorpholinobenzoate

Methyl 5-amino-2-thiomorpholinobenzoate

Cat. No.: B15310878
M. Wt: 252.33 g/mol
InChI Key: QXCDYLHQMMOJKM-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-thiomorpholinobenzoate is a benzoate ester derivative featuring a thiomorpholine ring and an amino group at the 5-position of the benzoyl moiety.

This compound has been cataloged as a specialty chemical by suppliers such as CymitQuimica, though commercial availability is currently listed as discontinued across all quantities (1g, 250mg, 500mg) . Its discontinuation may reflect challenges in synthesis, stability, or niche applicability in research contexts.

Properties

Molecular Formula

C12H16N2O2S

Molecular Weight

252.33 g/mol

IUPAC Name

methyl 5-amino-2-thiomorpholin-4-ylbenzoate

InChI

InChI=1S/C12H16N2O2S/c1-16-12(15)10-8-9(13)2-3-11(10)14-4-6-17-7-5-14/h2-3,8H,4-7,13H2,1H3

InChI Key

QXCDYLHQMMOJKM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)N2CCSCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-2-thiomorpholinobenzoate typically involves the reaction of 5-amino-2-thiomorpholinobenzoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Reaction Conditions and Yields

ParameterDetailsSource
Temperature 75°C (activation step), 0°C (substitution step)
Solvents Dichloromethane, acetonitrile
Catalysts/Reagents Chlorosulfonic acid, P₂O₅, triethylamine, N,N-diisopropylethylamine
Yield LCMS-ESI- confirmed product (m/z calcd 383.04; found 383.18)

LCMS-ESI Analysis

  • Molecular weight : [M-H]⁻ calcd 383.04; found 383.18 .

  • Purity : Confirmed via flash chromatography (silica gel) .

NMR Data

While specific NMR data for the target compound is not explicitly provided in the sources, analogous reactions (e.g., ) demonstrate the utility of NMR for verifying substitution patterns and confirming product structure.

Mechanistic Insights

  • Role of chlorosulfonic acid : Enhances electrophilicity of the aromatic ring, facilitating nucleophilic attack .

  • Base selection : Triethylamine and N,N-diisopropylethylamine stabilize intermediates and deprotonate thiomorpholine for nucleophilic attack .

  • Positional specificity : The amino group at position 5 does not interfere due to steric or electronic factors, allowing selective substitution at position 2 .

Research Findings

  • Activation-dependent selectivity : Chlorosulfonic acid/P₂O₅ treatment ensures regioselective substitution .

  • Scalability : Reaction conditions (e.g., dichloromethane solvent, room temperature) are amenable to scale-up .

  • Analytical validation : LCMS-ESI confirms molecular weight and purity, critical for quality control .

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-thiomorpholinobenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

Methyl 5-amino-2-thiomorpholinobenzoate belongs to a broader class of ester derivatives with heterocyclic substituents. Key structural analogues include:

a) Methyl 6-(bromomethyl)-4-ethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Substituents : Bromomethyl, tetrahydropyrimidine ring, and an ethyl group.
  • These differences suggest divergent reactivity profiles, such as nucleophilic substitution (bromomethyl) versus sulfur-mediated redox interactions .
b) Thiazol-5-ylmethyl Carbamate Derivatives (e.g., compounds from Pharmacopeial Forum)
  • Substituents : Thiazole rings, ureido groups, and hydroperoxypropan-2-yl moieties.
  • Key Differences: The thiazole ring (a five-membered ring with nitrogen and sulfur) and carbamate functional group distinguish these compounds from this compound. Carbamates are typically more hydrolytically stable than esters, suggesting longer metabolic half-lives in biological systems .

Commercial and Research Relevance

In contrast, thiazol-5-ylmethyl carbamates are documented in pharmacopeial contexts, implying regulatory evaluation for therapeutic use .

Data Table: Comparative Overview

Compound Name Key Functional Groups Heterocyclic Core Commercial Status
This compound Ester, amino, thiomorpholine Thiomorpholine (S, N) Discontinued
Methyl 6-(bromomethyl)-4-ethyl-2-oxo-tetrahydropyrimidine-5-carboxylate Ester, bromomethyl, tetrahydropyrimidine Tetrahydropyrimidine (2N) Discontinued
Thiazol-5-ylmethyl carbamates Carbamate, thiazole, ureido Thiazole (N, S) Pharmacopeial interest

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